molecular formula C15H10N6OS B13358683 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13358683
M. Wt: 322.3 g/mol
InChI Key: AJRKKYGDTSQTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple functional groups, including furyl, triazolo, thiadiazol, and imidazo rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable reagents under refluxing conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group on the furyl moiety (position 5 of the furan ring) undergoes nucleophilic aromatic substitution under basic conditions. For example:

  • Reaction with amines : Treatment with aliphatic amines (e.g., methylamine) in DMF at 80°C replaces the nitro group with amine substituents, enhancing solubility and bioactivity .

  • Thiol substitution : Reaction with thiophenol in the presence of K₂CO₃ yields thioether derivatives, which show improved antimicrobial properties .

Cyclocondensation Reactions

The triazole-thiadiazole core participates in cyclocondensation to form fused heterocycles. Key examples include:

Reagent Conditions Product Yield
Phenyl hydrazineEthanol, reflux (6 h)Pyrazole-fused triazolo-thiadiazole derivative78%
Carbon disulfideDMF, 120°C (4 h) Oxadiazole-2-thione analog65%
Ammonium thiocyanateAcetic acid, Δ (3 h)Triazole-3-thione intermediate72%

These reactions exploit the reactivity of the thiadiazole ring’s sulfur atom and the triazole’s nitrogen sites .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine moiety undergoes electrophilic substitution at position 5 or 7:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups, enabling further functionalization.

  • Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo derivatives, useful in cross-coupling reactions.

Cross-Coupling Reactions

The methyl group on the imidazo[1,2-a]pyridine ring facilitates Suzuki-Miyaura couplings:

text
Example reaction: 3-[6-(2-Furyl)...]imidazo[1,2-a]pyridine + Phenylboronic acid → 2-Methyl-5-phenyl derivative (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h, 85% yield)[2]

This modification enhances π-π stacking interactions in biological targets .

Reductive Transformations

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C), producing a primary amine intermediate. This amine serves as a precursor for:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to yield imine derivatives .

  • Mannich reactions : Forms aminoalkylated products with formaldehyde and morpholine .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-opening to form thioamide intermediates, which can recyclize with nucleophiles like hydrazine to generate new triazolo-thiadiazole analogs .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the furyl double bond, generating dimeric structures with potential antiviral activity .

Scientific Research Applications

3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple targets and participate in various reactions makes it a versatile compound in scientific research.

Biological Activity

The compound 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N6OSC_{14}H_{12}N_6OS, and its structure features a complex arrangement of nitrogen and sulfur heterocycles. The presence of the furan ring and triazole moiety contributes to its biological properties.

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been shown to possess activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for gram-positive bacteria ranged from 1616 to 31.25μg/mL31.25\,\mu g/mL.
  • For gram-negative bacteria, similar MIC values were observed, indicating broad-spectrum antibacterial activity .

Table 1: Antimicrobial Activity Overview

Pathogen TypeMIC (µg/mL)
Gram-positive16 - 31.25
Gram-negative16 - 31.25
Fungal StrainsModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays indicated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines:

  • Notably effective against non-small cell lung cancer (HOP 92) with a GI50 value of 6.49-6.49.
  • Other cell lines such as colon cancer (HCC-2998) and prostate cancer (PC-3) also showed significant sensitivity with GI50 values of 5.31-5.31 and 5.48-5.48, respectively .

Table 2: Anticancer Activity Summary

Cancer Cell LineGI50 Value
HOP 92 (Lung)-6.49
HCC-2998 (Colon)-5.31
PC-3 (Prostate)-5.48

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Substituents at specific positions on the thiadiazole ring can enhance or diminish activity:

  • Compounds with electron-withdrawing groups at the C-5 position exhibited improved potency against cancer cell lines.
  • Modifications at the C-2 position were crucial for imparting cytotoxic effects .

Case Studies

A study by Khalaj et al. focused on synthesizing a series of thiadiazole derivatives and evaluating their biological activities. The results highlighted that certain modifications led to compounds surpassing traditional antibiotics in efficacy against resistant bacterial strains .

Another significant study reported the synthesis and evaluation of novel derivatives which demonstrated promising results in both antimicrobial and anticancer assays, emphasizing the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine?

Methodological Answer: The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Step 1: Cyclization of 5-(4-methoxyphenyl)pyrazole-3-carboxylate derivatives using hydrazine hydrate to form triazole-thiadiazole intermediates .
  • Step 2: Coupling with 2-methylimidazo[1,2-a]pyridine via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using POCl₃ as a catalyst) .
  • Purification: High-purity isolation is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, ethanol, reflux65–70≥95%
2POCl₃, DMF, 80°C50–55≥90%

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR & 13C NMR: Assign proton environments (e.g., furyl protons at δ 6.4–7.2 ppm, imidazo-pyridine methyl at δ 2.5 ppm) and carbon backbone .
  • IR Spectroscopy: Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, thiadiazole ring vibrations at 650–750 cm⁻¹) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) with <0.3% deviation .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and imidazo-pyridine moieties) .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies targeting antifungal activity?

Methodological Answer:

  • Molecular Docking: Use PDB structures (e.g., 14-α-demethylase lanosterol, 3LD6) to model interactions between the compound’s furyl-triazole moiety and the enzyme’s active site .
  • In Vitro Assays: Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Include fluconazole as a control .
  • Modifications: Synthesize analogs with varied substituents (e.g., halogenated furans, methyl-to-ethyl substitutions) to assess impact on MIC values .

Table 2: Example SAR Data

AnalogR GroupMIC (μg/mL, C. albicans)
12-Furyl1.56
25-Nitro-2-furyl0.78
32-Thienyl3.12

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables such as inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) to minimize inter-lab variability .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from compound degradation (e.g., CYP450-mediated oxidation of the furyl group) .
  • Synergy Studies: Evaluate combinatorial effects with known antifungals (e.g., amphotericin B) to identify confounding factors in activity profiles .

Q. What computational strategies predict binding modes for molecular docking studies?

Methodological Answer:

  • Ligand Preparation: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) to ensure accurate tautomer and protonation states .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible side chains in the enzyme’s active site (e.g., heme-binding region of 3LD6) .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

Q. How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .

Q. Data Contradiction Analysis

Q. Conflicting reports on triazole-thiadiazole reactivity: How to validate mechanistic pathways?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled hydrazine to trace triazole formation via intermediate hydrazones (monitored by LC-MS) .
  • Kinetic Studies: Perform time-resolved NMR to identify rate-determining steps (e.g., thiadiazole ring closure vs. imidazo-pyridine coupling) .

Properties

Molecular Formula

C15H10N6OS

Molecular Weight

322.3 g/mol

IUPAC Name

6-(furan-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N6OS/c1-9-12(20-7-3-2-6-11(20)16-9)13-17-18-15-21(13)19-14(23-15)10-5-4-8-22-10/h2-8H,1H3

InChI Key

AJRKKYGDTSQTSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.